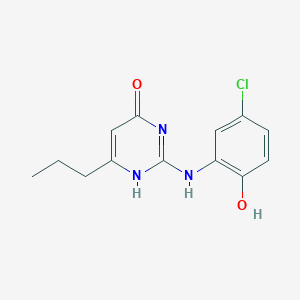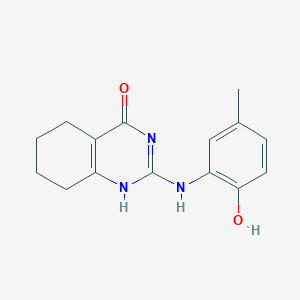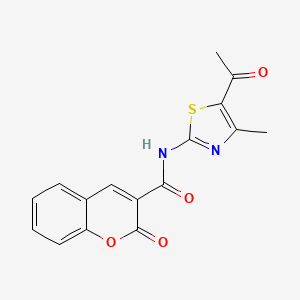
2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its chemical behavior, synthesis methods, and its role in different industrial and research applications.
Preparation Methods
The synthesis of 2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one involves several routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. These materials are subjected to mechanical processing in the presence of a nucleophile . This method is advantageous for its efficiency and the quality of the resulting compound.
Chemical Reactions Analysis
2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical studies and can be used to understand cellular processes.
Medicine: It has potential therapeutic applications and is studied for its effects on different biological pathways.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 1404368: Another compound with similar structural features but different reactivity.
CID 1404370: A compound with comparable applications but distinct chemical properties.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-9-7-12(19)17-13(15-9)16-10-6-8(14)4-5-11(10)18/h4-7,18H,2-3H2,1H3,(H2,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYUTTWMTQXLHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-fluorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850235.png)
![2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B7850238.png)
![2-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7850239.png)


![5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one](/img/structure/B7850250.png)
![2-[(3-Bromophenyl)methylsulfanyl]-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride](/img/structure/B7850259.png)
![[5-[(4-Bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride](/img/structure/B7850271.png)
![4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoicacid](/img/structure/B7850283.png)
![(1S)-1-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B7850285.png)
![3-Chloro-4-(3-hydroxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B7850296.png)

![2-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7850317.png)
![1-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-methylthiourea](/img/structure/B7850326.png)
